molecular formula C16H23N5O B457742 (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

Cat. No.: B457742
M. Wt: 301.39g/mol
InChI Key: WPRFHYXRPIKFRE-BQYQJAHWSA-N
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Description

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the alkylated pyrazole with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, pyrazole derivatives are often explored for their potential as therapeutic agents. They may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
  • (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-3-yl)methyl]prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]prop-2-enamide lies in its specific substitution pattern on the pyrazole rings and the presence of the prop-2-enamide moiety. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39g/mol

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C16H23N5O/c1-6-21-12(3)14(9-18-21)7-8-16(22)17-10-15-11(2)19-20(5)13(15)4/h7-9H,6,10H2,1-5H3,(H,17,22)/b8-7+

InChI Key

WPRFHYXRPIKFRE-BQYQJAHWSA-N

SMILES

CCN1C(=C(C=N1)C=CC(=O)NCC2=C(N(N=C2C)C)C)C

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NCC2=C(N(N=C2C)C)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NCC2=C(N(N=C2C)C)C)C

Origin of Product

United States

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